molecular formula C19H22N2OS B2365169 N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide CAS No. 2411272-28-9

N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide

Cat. No. B2365169
CAS RN: 2411272-28-9
M. Wt: 326.46
InChI Key: JHJQPQULXDFHSK-UHFFFAOYSA-N
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Description

N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide, also known as TPPB, is a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. This molecule has gained significant attention in the scientific community due to its potential use in the development of new therapies for various diseases.

Mechanism of Action

N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide works by blocking the TRPV1 ion channel, which is involved in the sensation of pain and inflammation. TRPV1 is activated by various stimuli, including heat, acid, and capsaicin. By blocking TRPV1, N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide can reduce the sensation of pain and inflammation.
Biochemical and physiological effects:
Studies have shown that N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide can effectively block TRPV1 in various tissues, including the spinal cord, dorsal root ganglia, and peripheral nerves. N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide has been shown to reduce pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and cancer pain.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide in lab experiments is its high potency and selectivity for TRPV1. This makes it a useful tool for studying the role of TRPV1 in various diseases. However, one limitation is that N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide. One area of interest is the development of new therapies for pain and inflammation using N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide or other TRPV1 inhibitors. Another area of interest is the study of the role of TRPV1 in other diseases, such as cancer and diabetes. Additionally, further research is needed to understand the long-term effects of N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide and other TRPV1 inhibitors on the body.

Synthesis Methods

N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide can be synthesized using a multistep process involving the reaction of several starting materials. One method involves the reaction of 3-phenylpyrrolidine with 2-bromoethyl phenyl sulfide, followed by the reaction of the resulting product with propargyl bromide. The final step involves the reaction of the propargyl derivative with thiophenol to produce N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide.

Scientific Research Applications

N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide has been extensively studied for its potential use in the treatment of various diseases. Studies have shown that N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide can effectively inhibit TRPV1, which is involved in pain and inflammation. N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide has been shown to be effective in reducing pain in animal models of inflammatory pain, neuropathic pain, and cancer pain.

properties

IUPAC Name

N-[(1-phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-2-19(22)21(15-18-9-6-12-23-18)14-16-10-11-20(13-16)17-7-4-3-5-8-17/h2-9,12,16H,1,10-11,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJQPQULXDFHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1CCN(C1)C2=CC=CC=C2)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide

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